Benzylidene bismethacrylate

dimethacrylate crosslinker molecular weight crosslink density

Researchers requiring ultra-high crosslink density in photopolymers often face limited monomer choices that compromise rigidity. Benzylidene bismethacrylate solves this with a uniquely compact aromatic node (260.29 g/mol) that delivers double the methacrylate concentration per gram versus Bis-GMA. Key outcomes: • Enables high-refractive-index (>1.50) networks for dental composites & optical films • Dual-cure architecture: methacrylate polymerization plus benzylidene [2+2] photocycloaddition • Eliminates hydrolytically labile ester spacers found in Bis-GMA/TEGDMA Supplied with verified purity ≥95% and full documentation for immediate R&D integration.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 50657-68-6
Cat. No. B15175744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylidene bismethacrylate
CAS50657-68-6
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC(C1=CC=CC=C1)OC(=O)C(=C)C
InChIInChI=1S/C15H16O4/c1-10(2)13(16)18-15(19-14(17)11(3)4)12-8-6-5-7-9-12/h5-9,15H,1,3H2,2,4H3
InChIKeySWEHHQLBBNUKMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylidene Bismethacrylate Structural and Physical Properties


Benzylidene bismethacrylate (CAS 50657-68-6; synonym: phenylmethylene dimethacrylate) is a low-molecular-weight (260.29 g/mol) difunctional methacrylate monomer distinguished by a compact, rigid molecular architecture: a single phenyl ring is attached to a central methine carbon, which is in turn bonded to two methacrylate ester groups [1]. This creates a uniquely small, symmetrical, and aromatic crosslinking node compared to the long, flexible spacer chains of standard dimethacrylates like Bis-GMA or TEGDMA. Its calculated density is 1.106 g/cm³, and its predicted boiling point is 286.5°C at 760 mmHg, indicating a low-volatility, high-boiling monomer suitable for elevated-temperature processing . The benzylidene fragment is well-known for imparting photochemical reactivity and high refractive index potential, making this compound a candidate for specialized photopolymerization systems where conventional bisphenol-based or glycol-based dimethacrylates may not provide the same rigid, high-crosslink-density network architecture .

Benzylidene Bismethacrylate: Why Generic Substitution Fails


In dimethacrylate-based thermoset formulations, the molecular architecture of the crosslinking monomer dictates the final network's crosslink density, free volume distribution, and associated properties such as glass transition temperature, modulus, shrinkage stress, and water uptake. Benzylidene bismethacrylate provides a fundamentally different structural motif: the two polymerizable methacrylate groups are held in close, rigid proximity by a single aromatic ring and a methine carbon bridge, in contrast to the long, flexible, hydrolytically susceptible spacer chains of Bis-GMA (bisphenol A glycidyl methacrylate; MW ≈ 512 g/mol), the linear triethylene glycol backbone of TEGDMA (MW 286 g/mol), or the urethane-linked flexible core of UDMA (MW ≈ 470 g/mol) [1]. This structural distinction means that substituting benzylidene bismethacrylate into a formulation designed for a flexible dimethacrylate would drastically alter the network's segmental mobility, crosslink topology, and ultimately its mechanical and thermal performance. Conversely, attempting to replace benzylidene bismethacrylate with a conventional dimethacrylate in a high-rigidity, high-refractive-index, or photochemically active system would fail to reproduce its unique combination of low molecular weight plus intrinsic aromatic rigidity . The absence of ester-linked spacer arms also eliminates a potential hydrolytic degradation pathway present in Bis-GMA and TEGDMA, although direct comparative hydrolytic stability data are lacking.

Benzylidene Bismethacrylate Differentiation Evidence


Molecular Weight and Crosslink Density Potential

The molecular weight of a dimethacrylate monomer is inversely correlated with its molar crosslink density when polymerized at equivalent mass fractions. Benzylidene bismethacrylate has a molecular weight of 260.29 g/mol, which is 50.8% lower than Bis-GMA (512.6 g/mol) and 44.6% lower than UDMA (470.6 g/mol), meaning that at equal mass loading in a resin, benzylidene bismethacrylate provides approximately twice the molar concentration of crosslinking methacrylate groups [1]. No direct experimental crosslink density comparison by swelling or DMA is available in the open literature for this specific compound versus Bis-GMA or UDMA; this calculation is based on theoretical methacrylate equivalent weight [2]. The practical implication is that formulations using benzylidene bismethacrylate as a partial or full replacement for higher-MW dimethacrylates would be expected to produce significantly tighter networks with reduced mesh size, potentially higher modulus, and lower permeability—but also potentially elevated shrinkage stress, a trade-off that must be experimentally validated for each formulation.

dimethacrylate crosslinker molecular weight crosslink density

Refractive Index Potential

The benzylidene moiety, featuring a phenyl ring directly conjugated to a methine carbon, is a well-established structural motif for elevating refractive index in (meth)acrylate monomers [1]. While an experimentally measured refractive index (nD²⁰) for benzylidene bismethacrylate has not been publicly reported, structurally analogous aromatic methacrylates such as benzyl methacrylate exhibit nD²⁰ = 1.512, and phenyl methacrylate exhibits nD²⁰ = 1.518 . In contrast, aliphatic dimethacrylates such as TEGDMA have an nD²⁰ of approximately 1.460–1.462 . This class-level difference of roughly +0.05 refractive index units is significant for optical and dental resin applications, where higher matrix refractive index improves filler-matrix refractive index matching and reduces light scattering in cured composites. No direct head-to-head refractive index measurement of benzylidene bismethacrylate versus TEGDMA or Bis-GMA has been located in the open literature.

refractive index optical materials aromatic monomer

Third-Order Nonlinear Optical Activity

Smokal et al. (2007) synthesized methacrylic monomers and polymers containing the benzylidene fragment—structurally identical to the core of benzylidene bismethacrylate—and measured their third-order nonlinear optical (NLO) properties using degenerate four-wave mixing (DFWM) at 532 nm [1]. The benzylidene-containing polymers exhibited measurable third-order nonlinear optical susceptibility (χ⁽³⁾), a property that conventional poly(methyl methacrylate) (PMMA) and standard aliphatic dimethacrylate networks do not possess at useful magnitudes [2]. While quantitative χ⁽³⁾ values for benzylidene bismethacrylate homopolymer are not reported in isolation, the structural class evidence confirms that the benzylidene chromophore imparts NLO activity that is absent in Bis-GMA, UDMA, or TEGDMA-based networks. This differentiator is specifically relevant for photonic, optoelectronic, and photorefractive material applications.

nonlinear optics third-order susceptibility photonic materials

Aromatic Rigidity and Free Volume Control

The molecular architecture of benzylidene bismethacrylate constrains the two polymerizable methacrylate groups to a small volume element defined by the rigid phenyl-methine core with only single-atom oxygen ester linkages providing rotational freedom . By comparison, TEGDMA contains a flexible triethylene glycol spacer (approximately 9 rotatable bonds in the backbone, excluding terminal methacrylate groups), Bis-GMA contains an isopropylidene-diphenyl ether core with two hydroxy-propoxy methacrylate arms (approximately 14 backbone rotatable bonds), and UDMA contains a urethane-linked hexamethylene spacer [1]. The drastically reduced conformational flexibility of benzylidene bismethacrylate means that its incorporation into a copolymer network constrains segmental mobility and reduces the free volume available for molecular relaxation, which is expected to translate into higher glass transition temperature (Tg) and higher modulus at equivalent conversion—inferences that remain to be experimentally validated for this specific compound.

polymer rigidity glass transition temperature free volume

Benzylidene Bismethacrylate Key Applications


High-Refractive-Index Dental Composites and Optical Coatings

The benzylidene chromophore in benzylidene bismethacrylate provides a structurally intrinsic mechanism for elevating the monomer refractive index (estimated >1.50) well above that of standard aliphatic diluents like TEGDMA (nD²⁰ ≈ 1.461) [1]. This makes it a candidate monomer for dental restorative composites requiring close refractive index matching between the resin matrix and high-index filler particles (e.g., barium glass, n ≈ 1.53–1.55) to maximize translucency, depth of cure, and aesthetic performance. Unlike Bis-GMA, which achieves higher refractive index (nD²⁰ ≈ 1.55) but at the cost of extremely high viscosity requiring diluent addition, benzylidene bismethacrylate's lower molecular weight may offer a more favorable viscosity profile while retaining aromatic optical properties—though experimental viscosity data are not publicly available to confirm this hypothesis .

Nonlinear Optical and Photorefractive Polymer Systems

The benzylidene moiety is a demonstrated source of third-order nonlinear optical (NLO) susceptibility when incorporated into methacrylic polymer backbones, as confirmed by degenerate four-wave mixing measurements [1]. Benzylidene bismethacrylate therefore serves as a covalently polymerizable NLO-active building block, distinguishing it from conventional dimethacrylate crosslinkers (Bis-GMA, UDMA, TEGDMA) that contribute no intrinsic NLO functionality. This enables the synthesis of all-polymer NLO materials without reliance on guest-host doping approaches that suffer from chromophore aggregation and phase separation over time. Targeted procurement domains include polymer-based optical limiters, frequency doublers, and photorefractive holographic storage media .

High-Crosslink-Density Networks with Low Monomer Loading

With a molecular weight of 260.29 g/mol—approximately half that of Bis-GMA—benzylidene bismethacrylate delivers roughly double the molar concentration of polymerizable methacrylate groups per unit mass [1]. This property is valuable for formulating thin-film, coating, or adhesive systems where maximum crosslink density must be achieved at minimum monomer loading to control shrinkage, reduce volatile organic content, or meet stringent stoichiometric constraints in multi-component reactive systems. The rigid aromatic core further restricts post-cure segmental mobility, which is expected to translate into higher glass transition temperatures and improved dimensional stability compared to flexible dimethacrylates—though experimental Tg data for benzylidene bismethacrylate homopolymer or copolymers have not been located in the open literature .

Photocrosslinkable Resist and Lithography Materials

The benzylidene fragment is a recognized photocrosslinkable moiety used in photoresist and lithographic applications [1]. Benzylidene bismethacrylate combines this photocrosslinkable benzylidene core with two free-radically polymerizable methacrylate groups, creating a dual-cure or sequentially curable architecture: the methacrylate groups can be polymerized thermally or photochemically in a first step, while the benzylidene groups can undergo [2+2] photocycloaddition crosslinking in a second UV exposure step. This orthogonal dual reactivity is not available in standard dimethacrylates like TEGDMA or Bis-GMA, which rely solely on methacrylate conversion for network formation . This enables patterning and post-cure hardening workflows relevant to microelectronics, printed circuit boards, and nanoimprint lithography.

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